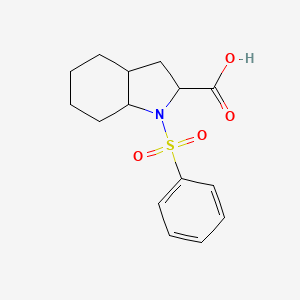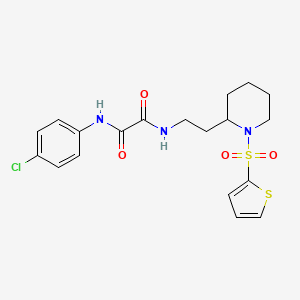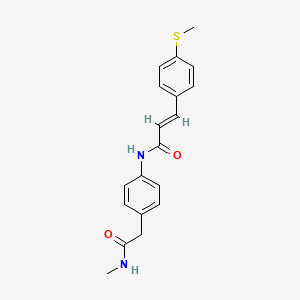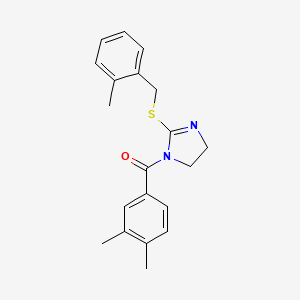
1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
Benzenesulfonyl is an organosulfur compound with the formula C6H5SO2 . It is often used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . Indole-2-carboxylic acid is a derivative of indole, which is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria.
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives often involves the reaction of benzene with chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . For indole derivatives, they can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride, a derivative of benzenesulfonyl, consists of a benzene ring bonded to a sulfonyl group (SO2) and a chloride (Cl) . The indole structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . Indole compounds are known to undergo various reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .
Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It has a molar mass of 176.62 g/mol .
Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications
The structure of 1-(Phenylsulfonyl)octahydro-1H-indole-2-carboxylic acid suggests potential use as an antihypertensive agent. Similar compounds, such as Octahydro-1H-indole-2-carboxylic acid, have been used in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
Antiviral and Anti-HIV Applications
Indole derivatives have shown significant promise in antiviral and anti-HIV treatments. For instance, certain indole-based compounds have been used in the synthesis of integrase strand transfer inhibitors (INSTIs), which are crucial in impairing viral replication in HIV-1 .
Anticancer Applications
Indole structures are commonly found in synthetic drug molecules with anticancer properties. The indole nucleus is a key component in many bioactive aromatic compounds that exhibit clinical and biological applications in cancer treatment .
Antioxidant and Antimicrobial Applications
Due to their diverse biological activities, indole derivatives are also explored for their antioxidant and antimicrobial potential. These properties make them valuable in developing new treatments and drugs .
Synthesis of Bioactive Compounds
Indole derivatives are pivotal in the synthesis of various bioactive compounds. They serve as reactants for the total synthesis of complex molecules with pharmacological significance .
Pharmaceutical Drug Development
The indole scaffold is integral to many important synthetic drug molecules, providing a foundation for treatment strategies and binding with high affinity to multiple receptors, aiding in the development of new derivatives .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRCSPQZJXACLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
1009251-19-7 | |
| Record name | 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3004840.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3004841.png)
![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)
![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)



![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)
![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)